N-[2-(diethylamino)ethyl]piperidine-4-carboxamide hydrochloride
Overview
Description
N-[2-(diethylamino)ethyl]piperidine-4-carboxamide hydrochloride, also known as N-ethyl-2-piperidinecarboxamide hydrochloride, is an organic compound belonging to the piperidine family. It is a white crystalline solid, soluble in water and ethanol, and is commonly used in scientific research as an inhibitor of enzymes. N-ethyl-2-piperidinecarboxamide hydrochloride has a wide range of applications in biochemistry and physiology, including being used as a research tool to study enzyme activity and cellular processes.
Scientific Research Applications
Anti-Acetylcholinesterase Activity
N-[2-(diethylamino)ethyl]piperidine-4-carboxamide hydrochloride derivatives have been synthesized and evaluated for anti-acetylcholinesterase (anti-AChE) activity. For instance, Sugimoto et al. (1990) found that certain derivatives showed potent inhibitory effects on acetylcholinesterase, suggesting potential applications in treating dementia-related conditions (Sugimoto et al., 1990). Another study by Sugimoto et al. (1992) extended this research to include structure-activity relationships of similar compounds, finding that specific modifications could enhance anti-AChE activity (Sugimoto et al., 1992).
Cytotoxic and Anticancer Agents
Compounds related to N-[2-(diethylamino)ethyl]piperidine-4-carboxamide hydrochloride have been explored for their cytotoxicity and potential as anticancer agents. Dimmock et al. (1998) synthesized a series of related compounds, some of which displayed significant cytotoxicity against various cell lines and showed promising in vivo activity against colon cancers (Dimmock et al., 1998).
Palladium-Catalyzed Aminocarbonylation
Takács et al. (2014) utilized derivatives of piperidine, including compounds similar to N-[2-(diethylamino)ethyl]piperidine-4-carboxamide hydrochloride, as N-nucleophiles in palladium-catalyzed aminocarbonylation. This process is important for the synthesis of various organic compounds, indicating potential applications in organic chemistry and pharmaceutical synthesis (Takács et al., 2014).
Preparation of Novel Rho Kinase Inhibitors
N-(Pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a compound related to N-[2-(diethylamino)ethyl]piperidine-4-carboxamide hydrochloride, has been investigated for its potential as a Rho kinase inhibitor. This research by Wei et al. (2016) involves synthesizing such compounds for treating central nervous system disorders (Wei et al., 2016).
Antimicrobial Agents
Attia et al. (2013) synthesized compounds including N-[2-(diethylamino)ethyl]piperidine-4-carboxamide hydrochloride derivatives and evaluated them as potential antimicrobial agents. These compounds showed significant activity against various bacteria and fungi, suggesting their potential use in combating microbial infections (Attia et al., 2013).
properties
IUPAC Name |
N-[2-(diethylamino)ethyl]piperidine-4-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O.ClH/c1-3-15(4-2)10-9-14-12(16)11-5-7-13-8-6-11;/h11,13H,3-10H2,1-2H3,(H,14,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEUEQYXFLOLPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1CCNCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(diethylamino)ethyl]piperidine-4-carboxamide hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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